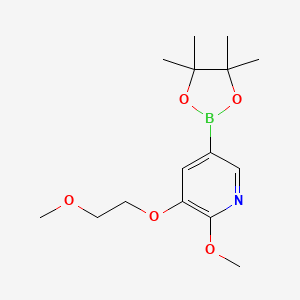2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No.: 2377609-09-9
Cat. No.: VC7150650
Molecular Formula: C15H24BNO5
Molecular Weight: 309.17
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2377609-09-9 |
|---|---|
| Molecular Formula | C15H24BNO5 |
| Molecular Weight | 309.17 |
| IUPAC Name | 2-methoxy-3-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C15H24BNO5/c1-14(2)15(3,4)22-16(21-14)11-9-12(20-8-7-18-5)13(19-6)17-10-11/h9-10H,7-8H2,1-6H3 |
| Standard InChI Key | KRLIZWBBOSXWFT-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)OCCOC |
Introduction
Synthesis and Manufacturing Approaches
The synthesis of 2-methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves sequential functionalization of a pyridine precursor. A plausible route, inferred from related methodologies , proceeds as follows:
Stepwise Functionalization of Pyridine
-
Nitrogen-directed lithiation: A pyridine derivative undergoes regioselective lithiation at position 5 using LDA (lithium diisopropylamide), followed by quenching with a boronating agent such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronate ester .
-
Electrophilic substitution: Introduction of methoxy and methoxyethoxy groups via nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions .
Key Reaction Conditions
-
Temperature: Boronation steps typically require cryogenic conditions (−78°C) to stabilize intermediates .
-
Catalysts: Palladium catalysts (e.g., Pd(PPh)) may facilitate coupling reactions for introducing alkoxy groups .
-
Purification: Column chromatography using silica gel and gradients of ethyl acetate/hexane yields the pure product .
Table 1: Synthetic Parameters for Boronate-Containing Pyridines
Applications in Medicinal Chemistry and Drug Discovery
This compound serves as a versatile intermediate in the synthesis of kinase inhibitors, particularly targeting phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) . The pinacol boronate ester enables Suzuki couplings to construct biaryl systems critical for binding to ATP pockets of kinases .
Case Study: PI3K/mTOR Dual Inhibitors
In a 2023 study , derivatives featuring pyridine-boronate cores demonstrated potent PI3Kα inhibition (IC = 0.22 nM) and anti-proliferative activity against HCT-116 colorectal cancer cells (IC = 20 nM). The methoxyethoxy side chain enhanced metabolic stability by reducing oxidative dealkylation in hepatic microsomes .
Table 2: Biological Activity of Analogous Boronate-Pyridine Compounds
Recent Advances and Future Directions
Recent patents (2024–2025) highlight innovations in boron-containing kinase inhibitors, with emphasis on improving blood-brain barrier penetration for neurodegenerative disease applications . Future research may explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume